molecular formula C6HCl2F2NO2 B1422712 2,4-Dichloro-3,5-difluoronitrobenzene CAS No. 774-19-6

2,4-Dichloro-3,5-difluoronitrobenzene

Cat. No.: B1422712
CAS No.: 774-19-6
M. Wt: 227.98 g/mol
InChI Key: JMGWWGJSSUQAFX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming polysubstituted benzene derivatives. The official IUPAC name is 2,4-dichloro-1,3-difluoro-5-nitrobenzene , which precisely describes the positions of all substituents on the benzene ring. This nomenclature system numbers the carbon atoms of the benzene ring sequentially, with the nitro group typically receiving priority as the principal functional group.

The structural representation reveals a benzene ring with five substituents arranged in a specific pattern. The nitro group occupies position 5, while chlorine atoms are located at positions 2 and 4, and fluorine atoms are positioned at carbons 1 and 3. This substitution pattern creates a highly electronegative environment around the benzene ring due to the presence of multiple electron-withdrawing groups.

The InChI (International Chemical Identifier) code for this compound is documented as 1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H. This standardized representation provides a unique identifier that can be used across different chemical databases and software systems. The InChI Key, JMGWWGJSSUQAFX-UHFFFAOYSA-N, serves as a shortened version of the full InChI code for more efficient database searches.

Alternative systematic names found in the literature include "1,3-difluoro-2,4-dichloro-5-nitrobenzene" and "benzene, 2,4-dichloro-1,3-difluoro-5-nitro-". These variations reflect different approaches to prioritizing the substituents but refer to the same chemical structure.

Molecular Formula and Weight Analysis

The molecular formula of 2,4-dichloro-3,5-difluoronitrobenzene is C6HCl2F2NO2. This formula indicates the compound contains six carbon atoms forming the benzene ring backbone, one hydrogen atom, two chlorine atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms. The high degree of substitution is evident from the fact that only one hydrogen atom remains on the benzene ring, with the other five positions occupied by various substituents.

The molecular weight is precisely calculated as 227.98 grams per mole. This relatively high molecular weight for a monoaromatic compound reflects the presence of multiple heavy halogen atoms (chlorine and fluorine) and the nitro functional group. The weight distribution shows that the halogen atoms contribute significantly to the overall molecular mass, with the two chlorine atoms (atomic weight approximately 35.45 each) and two fluorine atoms (atomic weight approximately 19.00 each) accounting for a substantial portion of the total molecular weight.

Molecular Component Count Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 6 12.01 72.06
Hydrogen 1 1.008 1.008
Chlorine 2 35.45 70.90
Fluorine 2 19.00 38.00
Nitrogen 1 14.01 14.01
Oxygen 2 16.00 32.00
Total 14 - 227.98

The elemental composition analysis reveals that carbon represents approximately 31.6% of the molecular weight, while the halogen atoms (chlorine and fluorine combined) constitute about 47.8% of the total mass. This high halogen content significantly influences the compound's physical and chemical properties, including its reactivity patterns and stability characteristics.

CAS Registry Numbers and Alternative Identifiers

Several alternative identifiers are used across different chemical information systems and databases. The compound is referenced by various product numbers depending on the supplier, including Combi-Blocks identifier AN-3506 and product number COM448612571. The MDL number MFCD27578156 provides another standardized reference used in chemical inventory systems.

Isomeric Relationships with Ortho/Meta/Para-Substituted Nitrobenzene Derivatives

The isomeric relationships of this compound with other substituted nitrobenzene derivatives demonstrate the complexity of polysubstituted aromatic systems. Research indicates that the number of possible isomers for dichloronitrobenzene compounds is six, though this expands significantly when additional substituents such as fluorine atoms are introduced.

Several distinct isomers of dichloro-difluoro-nitrobenzene compounds have been identified and characterized in the literature. The compound 1,3-dichloro-2,4-difluoro-5-nitrobenzene (CAS 15952-70-2) represents a constitutional isomer with the same molecular formula but different substitution pattern. This isomer differs in the specific positions of the chlorine and fluorine atoms around the benzene ring while maintaining the same overall composition.

Another documented isomer is 2,3-dichloro-4,5-difluoro-1-nitrobenzene (CAS 112062-57-4), which demonstrates yet another arrangement of the same substituents. The compound 2,4-dichloro-1,5-difluoro-3-nitrobenzene (CAS 1977-85-1) provides an additional example of how the positions of identical substituents can be rearranged to create distinct chemical entities.

Isomer CAS Number IUPAC Name Molecular Weight (g/mol)
Primary Compound 774-19-6 2,4-dichloro-1,3-difluoro-5-nitrobenzene 227.98
Isomer 1 15952-70-2 1,3-dichloro-2,4-difluoro-5-nitrobenzene 227.98
Isomer 2 112062-57-4 2,3-dichloro-4,5-difluoro-1-nitrobenzene 227.98
Isomer 3 1977-85-1 2,4-dichloro-1,5-difluoro-3-nitrobenzene 227.98

The structural diversity among these isomers illustrates the importance of precise nomenclature in distinguishing between compounds that share identical molecular formulas but possess different connectivity patterns. Each isomer exhibits distinct physical properties, reactivity patterns, and synthetic utility despite sharing the same elemental composition. The systematic naming conventions become crucial for accurately communicating which specific isomer is being discussed in scientific literature or commercial applications.

The ortho, meta, and para relationships in these compounds refer to the relative positions of substituents on the benzene ring. In this compound, the chlorine atoms at positions 2 and 4 are in a meta relationship to each other, while the fluorine atoms at positions 1 and 3 are also in a meta relationship. The nitro group at position 5 maintains specific ortho and meta relationships with the halogen substituents, creating a unique electronic environment that influences the compound's chemical behavior.

Properties

IUPAC Name

2,4-dichloro-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGWWGJSSUQAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2,4-Difluoronitrobenzene (Direct Chlorination Method)

Overview:
This method involves chlorinating 2,4-difluoronitrobenzene to introduce chlorine atoms selectively at the 3 and 5 positions of the benzene ring. The process is typically conducted in the presence of a catalyst and under controlled temperature conditions to achieve regioselectivity.

Procedure Details:

  • Reactants: 2,4-difluoronitrobenzene, chlorine gas
  • Catalyst: Iodine (used as a catalyst to facilitate electrophilic aromatic substitution)
  • Solvent: Polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane
  • Temperature: 120–160°C
  • Reaction Time: 1–10 hours
  • Conditions: The reaction mixture is maintained under stirring, with iodine (preferably in a weight ratio of 0.02–0.07:1 relative to 2,4-difluoronitrobenzene) and chlorine gas (molar ratio 1–10:1).

Reaction Scheme:
$$ \text{2,4-difluoronitrobenzene} + \text{Cl}2 \xrightarrow[\text{I}2]{\text{polar solvent, 120–160°C}} \text{2,4-dichloro-3,5-difluoronitrobenzene} $$

Key Notes:

  • The process minimizes formation of isomeric chlorinated byproducts due to regioselectivity.
  • The reaction is typically followed by purification via recrystallization or chromatography.

Nitration and Subsequent Chlorination (Sequential Method)

Overview:
This approach involves nitrating chlorinated fluorobenzenes, followed by selective chlorination at the desired positions. It is especially useful when starting from simpler chlorinated fluorobenzenes.

Procedure Details:

  • Starting Material: 2,4-difluoronitrobenzene or related chlorofluorobenzenes
  • Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid under mild conditions to introduce the nitro group at the desired position.
  • Chlorination: Subsequent chlorination at the 3 and 5 positions is achieved via electrophilic substitution, catalyzed by iodine or iron catalysts, in polar solvents at elevated temperatures (120–160°C).

Advantages:

  • Better control over substitution patterns when starting from chlorinated fluorobenzenes.
  • Suitable for large-scale synthesis due to straightforward reaction conditions.

Catalytic Hydrogenation and Derivatization

Overview:
This method involves hydrogenating nitro derivatives to amino compounds, followed by chlorination or further functionalization.

Procedure Details:

  • Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon, or iron powder in solvents like DMF or sulfuric acid at moderate temperatures (~50°C).
  • Subsequent Chlorination: The amino intermediates are chlorinated using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions, then nitrated or fluorinated as needed.

Application:

  • Mainly used for synthesizing intermediates for further functionalization rather than direct synthesis of the target compound.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents & Catalysts Solvent(s) Temperature Range Reaction Time Notable Features
Direct Chlorination 2,4-Difluoronitrobenzene Chlorine gas, iodine catalyst DMF, DMSO, sulfolane 120–160°C 1–10 hours High regioselectivity, minimal byproducts
Sequential Nitration/Chlorination Chlorinated fluorobenzenes Nitric acid, sulfuric acid, iodine/Fe catalyst Concentrated acids, polar solvents Mild to moderate Variable Better control over substitution pattern
Hydrogenation & Chlorination Nitro derivatives Raney nickel, palladium, iron powder DMF, sulfuric acid 50–100°C 3–8 hours Useful for intermediates, can be combined with other steps

Research Findings and Notes

  • Catalyst Efficiency: Iodine has been shown to significantly enhance regioselectivity during chlorination, reducing formation of undesired isomers.
  • Reaction Conditions: Mild to moderate temperatures (120–160°C) are optimal for balancing reaction rate and selectivity.
  • Solvent Choice: Polar aprotic solvents such as DMSO and DMF are preferred due to their ability to dissolve aromatic compounds and facilitate electrophilic substitution.
  • Environmental Considerations: Use of chlorine gas necessitates careful handling and appropriate safety measures, with alternatives like N-chlorosuccinimide being explored for greener processes.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2,4-Dichloro-3,5-difluoronitrobenzene is primarily used as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, including:

  • Nucleophilic Aromatic Substitution : This compound can undergo nucleophilic aromatic substitution reactions where nucleophiles replace halogen atoms on the benzene ring.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of palladium catalysts.

Biology

In biological research, this compound serves as a probe in biochemical assays and studies of enzyme mechanisms. Its electrophilic nature enables it to interact with biological macromolecules, potentially leading to cytotoxic effects on microbial cells and cancer lines.

Case Study: Antimicrobial Efficacy
Research has indicated that halogenated nitrobenzenes exhibit significant antimicrobial activity against various pathogens. In vitro studies demonstrated that this compound effectively inhibited bacterial growth.

Medicine

The compound acts as a precursor in the synthesis of several therapeutic agents. It has been investigated for its potential cytotoxic effects on cancer cell lines, where its ability to induce apoptosis has been linked to its electrophilic properties.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique chemical structure allows it to be employed in creating insecticidal active ingredients and other agricultural chemicals .

Data Table: Summary of Biological Activities

Activity TypeFindings
Antimicrobial ActivityEffective against various pathogens; significant inhibition observed.
CytotoxicityInduces apoptosis in cancer cell lines; linked to electrophilic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2,4-dichloro-3,5-difluoronitrobenzene and analogous halogenated nitrobenzenes are critical for their synthesis, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Primary Application
This compound 774-19-6 C₆HCl₂F₂NO₂ 227.98 2-Cl, 4-Cl; 3-F, 5-F; 1-NO₂ Insecticide intermediate (teflubenzuron)
3,5-Dichloro-2,4-difluoronitrobenzene N/A C₆HCl₂F₂NO₂ 227.98 3-Cl, 5-Cl; 2-F, 4-F; 1-NO₂ Intermediate for teflubenzuron
4-Chloro-3,5-difluoronitrobenzene 3828-41-9 C₆H₂ClF₂NO₂ 193.54 4-Cl; 3-F, 5-F; 1-NO₂ Organic synthesis (fluoronitrobenzene series)
2-Chloro-3,5-difluoronitrobenzene 36556-59-9 C₆H₂ClF₂NO₂ 193.54 2-Cl; 3-F, 5-F; 1-NO₂ Pharmaceutical intermediates
2,3,4-Trifluoronitrobenzene 771-69-7 C₆H₂F₃NO₂ 177.08 2-F, 3-F, 4-F; 1-NO₂ Research chemical
3,5-Difluoronitrobenzene 2265-94-3 C₆H₃F₂NO₂ 159.09 3-F, 5-F; 1-NO₂ Precursor for fluorinated anilines

Key Differences

Synthesis Pathways :

  • This compound is synthesized via chlorination of 2,4-difluoronitrobenzene under optimized conditions (91.2% yield with Fe catalyst at 120°C) . In contrast, 2-Chloro-3,5-difluoronitrobenzene requires sequential fluorination, nitration, and chlorination, highlighting the impact of substituent positioning on synthetic complexity .
  • Dehalogenation studies on 2,6-dichloro-3,5-difluoronitrobenzene demonstrate selective chlorine removal, a reactivity less feasible in compounds with meta-fluorine substituents due to steric and electronic effects .

Reactivity and Applications :

  • The 2,4-dichloro-3,5-difluoro substitution pattern enhances electrophilicity, favoring nucleophilic displacement reactions critical for forming benzoylurea insecticides . Comparatively, 3,5-Difluoronitrobenzene (lacking chlorine) is more reactive in aromatic fluorination but less versatile in agrochemical synthesis .
  • 2,3,4-Trifluoronitrobenzene (three fluorine atoms) exhibits higher electron-withdrawing effects, altering its solubility and reactivity in SNAr reactions compared to dichloro-difluoro analogs .

Thermodynamic and Electronic Properties :

  • DFT studies on 2,5-difluoronitrobenzene (structurally similar) reveal that fluorine substituents reduce the electron density at the nitro group, affecting redox behavior and stability . This trend likely extends to this compound, where chlorine further amplifies electron withdrawal.

Safety and Handling :

  • This compound carries hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Analogues like 3,5-Difluoronitrobenzene exhibit milder hazards due to fewer chlorine atoms .

Research Findings and Data

Table 3: Hazard Profiles

Compound Hazard Statements GHS Signal Word
This compound H302, H315, H319, H335 (Toxic if swallowed) Warning
3,5-Difluoronitrobenzene H302 (Harmful if swallowed) Warning

Biological Activity

2,4-Dichloro-3,5-difluoronitrobenzene (DCDFNB) is an aromatic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

DCDFNB has the molecular formula C₆H₃Cl₂F₂N O₂ and features two chlorine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. Its molecular weight is approximately 209.99 g/mol. The presence of these electronegative substituents significantly influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of DCDFNB typically involves the nitration of chlorinated fluorobenzenes. Common methods include:

  • Nitration of 1,2-Dichloro-3-fluorobenzene : This method utilizes concentrated nitric acid and sulfuric acid to introduce the nitro group effectively.
  • Hydrogenation Processes : Various patents describe hydrogenation methods that convert nitro groups to amine functionalities, yielding derivatives like 3,5-difluoroaniline with significant yields (up to 88.9%) .

Antimicrobial Properties

Research indicates that compounds structurally similar to DCDFNB exhibit notable antimicrobial and antifungal properties. The electrophilic nature of halogenated nitrobenzenes allows them to interact with biological macromolecules, potentially leading to cytotoxic effects on microbial cells .

Enzyme Interaction

Studies have shown that DCDFNB can interact with specific enzymes and receptors within biological systems. This interaction may lead to inhibition or activation of enzymatic pathways, although detailed mechanisms remain under investigation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that halogenated nitrobenzenes possess significant antimicrobial activity against various pathogens. DCDFNB was tested alongside other derivatives, showing promising results in inhibiting bacterial growth .
  • Cytotoxicity Assays : In vitro assays indicated that DCDFNB exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis was linked to its electrophilic properties, which facilitate interactions with cellular nucleophiles .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InteractionPotential inhibition of key enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-3,5-difluoronitrobenzene, and what factors influence yield optimization?

  • Methodology : The compound can be synthesized via sequential halogenation and nitration of benzene derivatives. For example, fluorination of a dichloronitrobenzene precursor using KF in polar aprotic solvents (e.g., DMF) at 120–150°C under inert atmosphere is a common approach. Yield optimization depends on controlling stoichiometry of halogenating agents (e.g., Cl₂ or SO₂Cl₂), reaction temperature, and catalyst selection (e.g., FeCl₃ for electrophilic substitution). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (chloroform/methanol) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹⁹F NMR : Fluorine atoms in the 3,5-positions produce distinct chemical shifts (δ ~ -110 to -120 ppm for aromatic C-F bonds).
  • ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) appear deshielded (δ ~ 8.0–8.5 ppm).
  • IR : Strong absorption bands for nitro (-NO₂, ~1520 cm⁻¹) and C-F (~1250 cm⁻¹) groups confirm functional groups.
  • MS : Molecular ion peaks at m/z 234 (M⁺) and isotopic patterns for Cl/F aid in structural validation. Cross-reference with databases like PubChem or CAS ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (R20/21/22) .
  • Storage : Store at -20°C in airtight containers to prevent decomposition. Label with hazard symbols (Xi, T) and risk phrases (R36/37/38) .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Follow EPA guidelines for halogenated waste (D003) to mitigate environmental toxicity (R50/53) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : The nitro group (-NO₂) and halogens (-Cl, -F) act as electron-withdrawing groups, directing nucleophiles to specific positions. Computational studies (DFT or Hartree-Fock methods) can map electrostatic potential surfaces to predict reactivity. For example, fluorines at 3,5-positions increase electron deficiency at the 2,4-positions, favoring substitution by amines or alkoxides. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Database Mining : Use REAXYS or SciFinder to identify analogous reactions (e.g., Suzuki coupling with boronic acids).
  • Machine Learning : Train models on reaction datasets (e.g., Pistachio or BKMS_METABOLIC) to predict optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF/water).
  • Mechanistic Insights : Transition-state modeling (Gaussian or ORCA) clarifies steric hindrance from fluorine substituents, which may reduce coupling efficiency at the 3,5-positions .

Q. How can crystallization challenges due to polymorphism in this compound be resolved?

  • Methodology :

  • Solvent Screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile) to isolate stable polymorphs.
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions enhances crystal uniformity.
  • PXRD Analysis : Compare experimental patterns with simulated data (Mercury or SHELX) to identify dominant polymorphs. For twinned crystals, SHELXL refinement is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3,5-difluoronitrobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3,5-difluoronitrobenzene

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